1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine
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Overview
Description
1-(Butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonyl group attached to an indoline ring, which imparts unique chemical and biological properties.
Scientific Research Applications
1-(Butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in inhibiting enzymes and pathways involved in disease processes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine typically involves the reaction of butane-1-sulfonyl chloride with 2,3-dihydro-1H-indol-6-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially when dealing with reactive intermediates like sulfonyl chlorides.
Chemical Reactions Analysis
Types of Reactions
1-(Butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Comparison with Similar Compounds
Similar Compounds
1-Butanesulfonyl chloride: A precursor in the synthesis of sulfonamides.
1-Butanesulfonamide: Another sulfonamide with similar properties.
2,3-Dihydro-1H-indol-6-amine: The indoline core structure without the sulfonyl group.
Uniqueness
1-(Butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine is unique due to the presence of both the sulfonyl group and the indoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-butylsulfonyl-2,3-dihydroindol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-3-8-17(15,16)14-7-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKKEVJOYBQSDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC2=C1C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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